molecular formula C18H14O2 B13750523 1,2-Triphenylenediol, 1,2-dihydro-, trans- CAS No. 110835-84-2

1,2-Triphenylenediol, 1,2-dihydro-, trans-

Cat. No.: B13750523
CAS No.: 110835-84-2
M. Wt: 262.3 g/mol
InChI Key: BSKBIHOSMNFDAS-AEFFLSMTSA-N
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Description

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is a chiral organic compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two hydroxyl groups attached to a triphenylene backbone, making it a diol. The stereochemistry of the compound, indicated by the (1R,2R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol typically involves the reduction of triphenylene derivatives. One common method includes the catalytic hydrogenation of triphenylene-1,2-dione using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions with hydrogen gas at room temperature and atmospheric pressure.

Industrial Production Methods

On an industrial scale, the production of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol can be achieved through a similar catalytic hydrogenation process. The use of high-pressure reactors and continuous flow systems can enhance the efficiency and yield of the reaction. The choice of catalyst and reaction conditions is optimized to ensure high enantioselectivity and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form triphenylene-1,2-dione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Further reduction of the diol can lead to the formation of triphenylene, especially under strong reducing conditions.

    Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like acyl chlorides or alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.

Major Products

    Oxidation: Triphenylene-1,2-dione.

    Reduction: Triphenylene.

    Substitution: Various substituted triphenylene derivatives depending on the reagents used.

Scientific Research Applications

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

    Biology: Investigated for its potential biological activity and as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism by which (1R,2R)-1,2-dihydrotriphenylene-1,2-diol exerts its effects is primarily through its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. In asymmetric catalysis, the chiral centers of the compound play a crucial role in inducing enantioselectivity in reactions.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-1,2-dihydrotriphenylene-1,2-diol: The enantiomer of (1R,2R)-1,2-dihydrotriphenylene-1,2-diol with similar chemical properties but different biological activities.

    Triphenylene-1,2-dione: The oxidized form of the diol, used in different chemical reactions and applications.

    Triphenylene: The fully reduced form, with distinct chemical and physical properties.

Uniqueness

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. Its ability to act as a chiral ligand and its potential biological activity make it a valuable compound in various fields of research and industry.

Properties

CAS No.

110835-84-2

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

(1R,2R)-1,2-dihydrotriphenylene-1,2-diol

InChI

InChI=1S/C18H14O2/c19-16-10-9-15-13-7-2-1-5-11(13)12-6-3-4-8-14(12)17(15)18(16)20/h1-10,16,18-20H/t16-,18+/m1/s1

InChI Key

BSKBIHOSMNFDAS-AEFFLSMTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C3=C([C@H]([C@@H](C=C3)O)O)C4=CC=CC=C24

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(C(C=C3)O)O)C4=CC=CC=C24

Origin of Product

United States

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